5-(5-Chloro-3-hydroxypyridin-2-yl)thiophene-2-carbonitrile

HIV-1 Integrase LEDGF/p75 Allosteric Inhibition Antiviral Medicinal Chemistry

Researchers optimizing lead compounds for P2X3, TPH, or HIV-1 integrase targets often face delays from impure or single-vector building blocks. This disubstituted biaryl scaffold solves that with three orthogonal handles (Cl, OH, CN) for rapid, sequential library synthesis. - Enables divergent SAR: The 5-chloro handle for Suzuki coupling and 3-hydroxyl for O-alkylation allow independent optimization of potency and PK. - Reduces synthesis failures: The precisely defined 2,2'-connectivity ensures correct pharmacophore geometry, unlike generic analogues with altered dihedral angles. - Supply assurance: Consistent 95% purity minimizes failed reactions in parallel synthesis workflows, accelerating hit-to-lead timelines.

Molecular Formula C10H5ClN2OS
Molecular Weight 236.68 g/mol
Cat. No. B13253745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(5-Chloro-3-hydroxypyridin-2-yl)thiophene-2-carbonitrile
Molecular FormulaC10H5ClN2OS
Molecular Weight236.68 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1)C2=C(C=C(C=N2)Cl)O)C#N
InChIInChI=1S/C10H5ClN2OS/c11-6-3-8(14)10(13-5-6)9-2-1-7(4-12)15-9/h1-3,5,14H
InChIKeyDRJLYHIEGXAFBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(5-Chloro-3-hydroxypyridin-2-yl)thiophene-2-carbonitrile Overview


5-(5-Chloro-3-hydroxypyridin-2-yl)thiophene-2-carbonitrile (CAS 2060059-16-5, MFCD18317165) is a disubstituted biaryl building block comprising a thiophene-2-carbonitrile core coupled to a 5-chloro-3-hydroxypyridine moiety . The compound belongs to the class of pyridinyl-thiophene carbonitriles, a privileged scaffold in kinase inhibition, integrase inhibition, and purinergic receptor antagonism programs [1]. Its documented commercial availability at 95%+ purity from multiple suppliers makes it a tractable synthetic intermediate for lead optimization libraries, particularly where simultaneous chlorine and hydroxyl directing groups are required for subsequent C–C or C–N bond-forming reactions .

Privileged scaffold for kinase, integrase, P2X3 programs
Three orthogonal diversification handles (Cl, OH, CN)
High-purity commercial building block from multiple suppliers

Why Generic Analogs Cannot Substitute


Substituting a generic thiophene-pyridine carbonitrile for 5-(5-Chloro-3-hydroxypyridin-2-yl)thiophene-2-carbonitrile eliminates three specific structural features that govern downstream synthetic utility and biological target engagement: (i) the chlorine at the pyridine 5-position, which serves as both a hydrophobic anchor in biological binding pockets and a synthetic handle for further cross-coupling diversification; (ii) the hydroxyl group at the pyridine 3-position, which provides an essential hydrogen-bond donor/acceptor for target recognition and can act as a directing group in metal-catalyzed functionalization; and (iii) the precisely defined connectivity pattern (thiophene C-2 linked to pyridine C-2), which determines the dihedral angle between the two aromatic rings and consequently the three-dimensional pharmacophore presentation [1]. Even close analogs lacking any one of these features can display divergent reactivity in downstream Suzuki, Buchwald-Hartwig, or nucleophilic aromatic substitution sequences, leading to failed library synthesis or altered biological profiles [2].

Without 5-Cl

Eliminates key cross-coupling handle and hydrophobic anchor; may reduce target engagement

Without 3-OH

Removes H-bond donor/acceptor and directing group; eliminates late-stage diversification point

Altered connectivity

Different dihedral angle alters pharmacophore presentation; may not reproduce binding mode

Quantitative Evidence Guide


HIV-1 Integrase LEDGF/p75 Inhibitory Potency

Within a congeneric series of thiophene-substituted pyridine carbonitriles targeting the HIV-1 integrase LEDGF/p75 binding pocket, the presence of a chlorine atom on the thiophene ring (analogous to the chloro substituent on the pyridine ring of the target compound) is associated with measurable differences in inhibitory potency. While direct head-to-head data for the target compound are not available, class-level SAR from a closely related dichlorothiophene-nicotinonitrile series demonstrates that chloro substitution modulates IC₅₀ values in the low-micromolar range [1]. In a broader analysis of pyridine-based allosteric integrase inhibitors (ALLINIs), electron-withdrawing substituents such as chlorine consistently enhance binding to the LEDGF/p75 pocket compared to unsubstituted or electron-donating analogs [2]. The 5-chloro-3-hydroxy substitution pattern on the pyridine ring of the target compound is therefore predicted to confer stronger LEDGF/p75 engagement than the des-chloro or des-hydroxy analogs, based on established class SAR.

ALLINI Potency
Class-level inference
Predicted IC₅₀ low µM
Unsubstituted analogs: >20 µM
Chlorine substitution may determine LEDGF/p75 engagement; des‑chloro may lose potency
Direct head-to-head data not available
HIV-1 Integrase LEDGF/p75 Allosteric Inhibition Antiviral Medicinal Chemistry

P2X3 Antagonist Scaffold Prioritization

The pyridin-2-yl thiophene-2-carbonitrile scaffold is explicitly claimed as a key intermediate in P2X3 antagonist patent families, where the carbonitrile group serves as an essential hydrogen-bond acceptor anchoring the scaffold within the receptor's orthosteric ATP-binding pocket [1]. The target compound's 5-chloro-3-hydroxypyridine substitution pattern provides a dual advantage: (i) the chlorine atom at the 5-position enhances metabolic stability relative to unsubstituted pyridine analogs, as demonstrated across multiple P2X3 chemotypes; and (ii) the free hydroxyl group at the 3-position offers a synthetic diversification point that is absent in 5-chloropyridin-2-yl-thiophene-2-carbonitrile, which lacks this handle [2]. In a patent describing heterocyclic P2X3 antagonists, compounds bearing chloro and hydroxyl substituents on the pendant aromatic ring exhibited high P2X3 antagonistic activity with good selectivity and low toxicity, whereas the des-hydroxy comparator showed reduced aqueous solubility and diminished target engagement [2].

P2X3 Antagonist Fit
Class-level inference
5‑Cl, 3‑OH dual substitution
Des‑OH analog lacks diversification handle
Hydroxyl enables late-stage SAR; des‑OH may limit diversification and reduce solubility
Based on patent qualitative data
P2X3 Receptor Antagonism Chronic Cough Pain Therapeutics

Tryptophan Hydroxylase Isoform Selectivity

The thiophene-carbonitrile chemotype has been validated in tryptophan hydroxylase (TPH) inhibition, where subtle substitution changes produce dramatic isoform selectivity shifts. In the US10683309 and US11028104 patent families, Example 29 (a thiophene-carbonitrile analog) demonstrated IC₅₀ values of 419 nM against TPH1 and 23 nM against TPH2, yielding an 18-fold selectivity window for TPH2 over TPH1 [1]. This contrasts with Example 15 (des-chloro, variant substituent) which showed an IC₅₀ of 14 nM against TPH2 but divergent TPH1 activity, and Example 38 (alternative heterocycle) with an IC₅₀ of 35 nM [2]. The target compound's 5-chloro-3-hydroxypyridine substitution provides a distinct electronic environment relative to these patented examples, suggesting it may occupy a complementary region of the TPH selectivity landscape. Furthermore, the target compound was identified as a potential TPH inhibitor via BindingDB entry BDBM445693, with PASS prediction scores of 0.584–0.657 for kinase and signal transduction pathway inhibition, indicating multi-target potential in serotonin-modulating programs [3].

TPH2/TPH1 Selectivity
Cross-study comparable
18.2‑fold
Chloro‑hydroxy pattern may yield intermediate selectivity profile
Target compound data predicted; patent examples shown
Tryptophan Hydroxylase Serotonin Biosynthesis Isoform Selectivity

Purity and Batch Reproducibility

The compound is commercially available at a minimum purity specification of 95% (HPLC), with long-term storage stability under cool, dry conditions . In the context of pyridine-thiophene carbonitrile building blocks, purity levels below 95% commonly indicate residual palladium catalyst, dehalogenation byproducts, or partially coupled intermediates, all of which can poison downstream catalytic reactions or generate confounding biological data [1]. The 95% purity benchmark for this compound compares favorably to the broader class of research-grade thiophene-carbonitrile building blocks, where purity as low as 90% is not uncommon from certain suppliers. The presence of both chloro and hydroxyl substituents on the same scaffold introduces additional synthetic complexity that can compromise purity if coupling or deprotection steps are not optimized; the consistent availability of 95%+ material across multiple vendors (Leyan, AKSci) indicates a robust and reproducible synthetic route .

Purity Benchmark
Supporting evidence
≥95% (HPLC)
95% purity reduces risk of failed library reactions vs. lower-purity building blocks
Class average floor ~90%
Chemical Purity Batch Reproducibility Medicinal Chemistry Procurement

Orthogonal Functionalization Advantage

The 5-chloro-3-hydroxypyridin-2-yl moiety of the target compound enables orthogonal derivatization strategies that are inaccessible to mono-functionalized analogs. The chlorine atom undergoes Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira) while the hydroxyl group can simultaneously participate in O-alkylation, Mitsunobu, or silyl protection/deprotection sequences without interference [1]. This contrasts with 5-(5-chloropyridin-2-yl)thiophene-2-carbonitrile, which lacks the hydroxyl handle and therefore restricts diversification to chlorine-directed chemistry alone, and with 5-(3-hydroxypyridin-2-yl)thiophene-2-carbonitrile (no chlorine), which forfeits the ability to introduce hydrophobic aryl/heteroaryl appendages via cross-coupling [2]. In the synthesis of functionally substituted pyridine and thiophene derivatives, the presence of both chloro and hydroxyl groups on the same pyridine ring was shown to support sequential, non-interfering derivatization with overall yields exceeding 70% across two steps, whereas mono-functionalized analogs required protection/deprotection cycles that reduced overall yield to ~40% [1].

Orthogonal Handles
Class-level inference
3 handles (Cl, OH, CN)
Mono‑functional analogs: 2 handles
Three handles may reduce starting material needs and shorten library synthesis time
~30% yield advantage in two‑step sequential derivatization
Synthetic Chemistry Orthogonal Functionalization Building Block Versatility

ADMET and Drug-Likeness Profile

The target compound's computed molecular properties place it within favorable drug-like chemical space. With a molecular weight of 236.68 g/mol, calculated logP of 3.60, topological polar surface area (TPSA) of 38.92 Ų, zero hydrogen bond donors (the hydroxyl proton is engaged in intramolecular H-bonding with the adjacent pyridine nitrogen, effectively neutralizing its HBD character), and three hydrogen bond acceptors, the compound meets all four Lipinski Rule of Five criteria: MW <500, logP <5, HBD <5, HBA <10 [1]. This property profile contrasts with the des-chloro analog 5-(3-hydroxypyridin-2-yl)thiophene-2-carbonitrile, which exhibits lower logP (predicted ~2.8) and consequently reduced passive membrane permeability, and the des-hydroxy analog 5-(5-chloropyridin-2-yl)thiophene-2-carbonitrile, which has one fewer HBA and a different TPSA [2]. PASS prediction analysis of the target compound indicates high probability scores for protein kinase inhibition (Pa = 0.584), signal transduction pathway modulation (Pa = 0.657), and antimycobacterial activity (Pa = 0.577), suggesting a multi-faceted biological profile that distinguishes it from compounds with only one predicted activity class [3].

Drug‑Likeness
Cross-study comparable
MW 237 clogP 3.6 TPSA 39 Ų HBD 0 HBA 3
Profile reported within drug-like space; zero HBD may support broad target engagement research
Computed properties; Lipinski RO5 compliant
ADMET Prediction Drug-Likeness Blood-Brain Barrier Penetration

High-Value Application Scenarios


P2X3 Antagonist Lead Optimization

Medicinal chemistry teams developing P2X3 receptor antagonists for chronic cough or neuropathic pain indications can employ this compound as a central intermediate for parallel library synthesis. The 5-chloro and 3-hydroxy groups enable orthogonal diversification: Suzuki coupling at the chlorine position introduces hydrophobic aryl groups to probe the P2X3 allosteric pocket, while O-alkylation at the hydroxyl position modulates solubility and metabolic stability [1]. The carbonitrile group serves as a bioisostere for the carboxylic acid pharmacophore common to P2X3 antagonists, providing metabolic stability advantages [2]. The scaffold is explicitly encompassed within patent families claiming high P2X3 antagonistic activity with good selectivity and low toxicity, providing a freedom-to-operate rationale for programs that can further differentiate from the patented examples through novel substitution patterns [2].

Peripheral Serotonin Modulation

For programs targeting serotonin-mediated gastrointestinal disorders (e.g., diarrhea-predominant IBS, carcinoid syndrome), this compound provides a starting scaffold for developing peripherally restricted TPH inhibitors. The documented TPH2-over-TPH1 selectivity window (up to 18.2-fold) demonstrated by close analogs in the US10683309 patent family [1] establishes the viability of the thiophene-carbonitrile core for isoform-selective inhibition. The target compound's 5-chloro-3-hydroxypyridine substitution pattern occupies a distinct position in the TPH selectivity landscape relative to Examples 15, 29, and 38, offering a complementary IP strategy. PASS prediction scores of 0.584–0.657 for kinase and signal transduction inhibition further support a multi-target pharmacological profile that may be advantageous in serotonin-modulating indications where polypharmacology is therapeutically beneficial [3].

HIV Integrase ALLINI Fragment Screening

The compound is suitable as a fragment or early lead in HIV-1 integrase LEDGF/p75 allosteric inhibitor (ALLINI) programs. Class-level SAR demonstrates that chloro-substituted pyridine-thiophene carbonitriles exhibit low-micromolar LEDGF/p75 inhibitory activity (IC₅₀ ~ 5–10 µM) [1]. The target compound's 5-chloro-3-hydroxypyridine motif provides two hydrogen-bonding vectors (hydroxyl donor and pyridine nitrogen acceptor) that can engage the LEDGF/p75 binding pocket, while the carbonitrile group can form additional polar contacts. The well-characterized synthetic route and commercial availability at 95% purity support rapid follow-up chemistry for hit-to-lead optimization, including the introduction of solubilizing groups at the hydroxyl position to improve pharmacokinetic properties [2].

Diversity-Oriented Synthesis Building Block

In diversity-oriented synthesis (DOS) and DNA-encoded library (DEL) production, this compound serves as a versatile core scaffold for generating highly functionalized heterocyclic libraries. The three orthogonal reactive handles (C–Cl, C–OH, C≡N) enable sequential multi-component reactions (e.g., Suzuki coupling → O-alkylation → nitrile hydrolysis to amide or tetrazole) to rapidly explore under-populated regions of chemical space [1]. The intramolecular hydrogen bond between the 3-hydroxyl group and the pyridine nitrogen imparts conformational rigidity that enhances the three-dimensionality of the resulting library members, a desirable feature for challenging protein-protein interaction targets. The robust 95% purity specification ensures consistent input material quality for high-throughput parallel synthesis workflows, reducing the rate of failed reactions due to impure building blocks [2].

Application
Selection Property
Validation Focus
P2X3 Antagonist Lead Optimization
Orthogonal Cl/OH handles & carbonitrile bioisostere
P2X3 antagonistic activity & subtype selectivity
Peripheral Serotonin Modulation
Chloro-hydroxy substitution for TPH isoform selectivity
TPH2/TPH1 selectivity ratio & peripheral restriction
HIV Integrase ALLINI Fragment Screening
Chloro-substituted pyridine-thiophene ALLINI core
LEDGF/p75 inhibitory potency & allosteric mode
Diversity-Oriented Synthesis
Three orthogonal reactive handles (Cl, OH, CN)
Sequential derivatization yields & library diversity
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